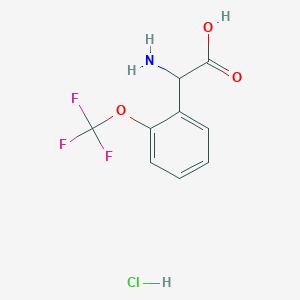

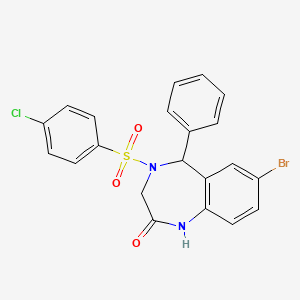

![molecular formula C14H18ClN3 B2437958 3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride CAS No. 2193067-35-3](/img/structure/B2437958.png)

3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Alkylation or acylation of the secondary amine yielding compounds was achieved by treating with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride, has been confirmed by 1H, 13C NMR, Mass and IR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, alkylation, and acylation . These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride, include a molecular weight and an empirical formula . These compounds are typically stored at 2-8°C .Scientific Research Applications

Variability in Chemistry and Properties

The compound exhibits fascinating variability in its chemical structure and properties, similar to the compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). This variability extends to its preparation procedures, different protonated and/or deprotonated forms, and a range of complex compounds. These compounds are known for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Further exploration in this area could reveal more about the potential applications of this compound in various fields, including the synthesis of complex compounds and electrochemical applications (Boča, Jameson, & Linert, 2011).

Pharmacophore Design

The compound shares structural similarities with tri- and tetra-substituted imidazole scaffolds, known for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is associated with proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds offer valuable insights, particularly in the context of their binding to the adenosine 5'-triphosphate (ATP) pocket and the introduction of pyrimidine rings to improve inhibitory activity and selectivity. This points towards the potential of the compound in the development of selective kinase inhibitors with therapeutic implications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors and Biological Significance

Compounds with heteroatoms, including imidazole and its derivatives, are significant in organic chemistry due to their biological and medicinal applications. Pyrimidine derivatives, in particular, are recognized for their use in optical sensors and their biological significance. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for sensing applications, highlighting the potential of the compound in the development of new sensing materials and its biological relevance (Jindal & Kaur, 2021).

Safety and Hazards

Future Directions

The future directions for research into “3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride” and similar compounds could involve further exploration of their potential biological activities, such as their use in the development of PROTACs . Additionally, further studies could focus on optimizing the synthesis process and exploring the potential applications of these compounds in medicinal chemistry .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Specific details on how these factors influence the action of “3-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride” are currently unknown .

The potential antimicrobial activity of this compound, suggested by the activity of structurally similar compounds, makes it a promising candidate for future study .

properties

IUPAC Name |

3-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.ClH/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11;/h2,5-6,8-10H,3-4,7,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVUTCCCGITOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN2C1=NC(=C2)C3=CC(=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

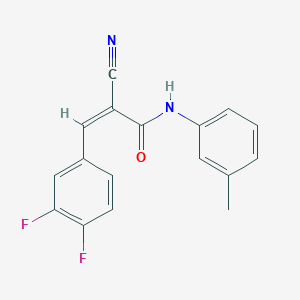

![Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2437878.png)

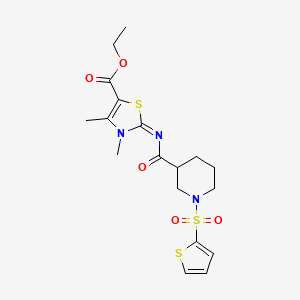

![(S)-4-(methylthio)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoic acid](/img/structure/B2437879.png)

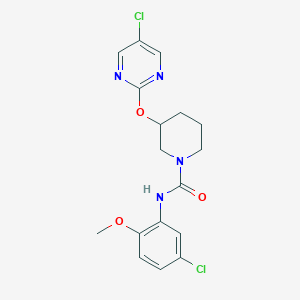

![N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2437882.png)

![2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2437885.png)

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]](/img/structure/B2437889.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2437896.png)

![2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol](/img/structure/B2437897.png)